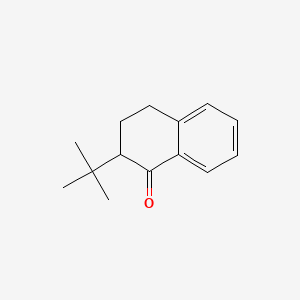
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone: is an organic compound belonging to the class of naphthalenones It is characterized by a tert-butyl group attached to the second carbon of a dihydronaphthalenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Reduction: The resulting product is then subjected to catalytic hydrogenation to reduce the aromatic ring, forming the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of naphthalene derivatives and tert-butyl chloride.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize production efficiency.
化学反応の分析
Types of Reactions
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the electrophile used.
科学的研究の応用
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-tert-Butyl-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
2-tert-Butyl-1-naphthaldehyde: Contains an aldehyde group instead of a ketone.
2-tert-Butyl-1-naphthoic acid: Features a carboxylic acid group.
Uniqueness
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone is unique due to its dihydronaphthalenone structure, which imparts distinct chemical properties and reactivity compared to its fully aromatic or fully saturated counterparts.
特性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
UEAGJMQDBXPLBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


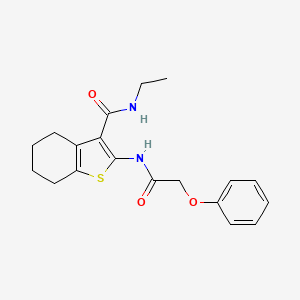
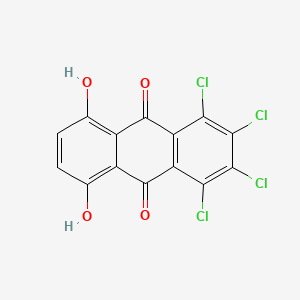
![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
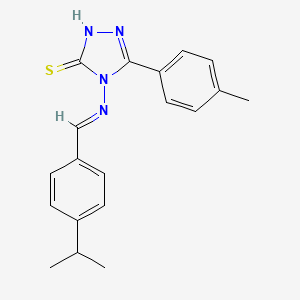

![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)

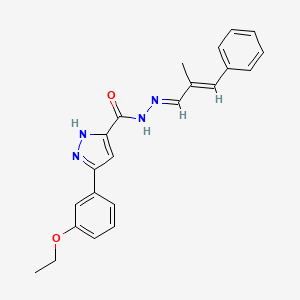
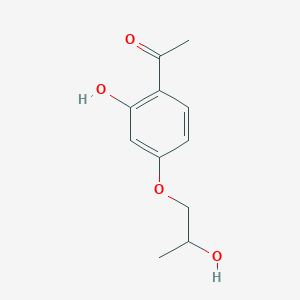
![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)
![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
